![molecular formula C11H9BrO4S B13116324 Ethyl5-bromobenzo[b]thiophene-3-carboxylate1,1-dioxide](/img/structure/B13116324.png)
Ethyl5-bromobenzo[b]thiophene-3-carboxylate1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C11H9BrO4S. It belongs to the class of benzothiophene derivatives, which are known for their diverse applications in medicinal chemistry and materials science . This compound is characterized by the presence of a bromine atom, an ethyl ester group, and a sulfone group attached to the benzothiophene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide typically involves the bromination of benzo[b]thiophene followed by esterification and oxidation reactions. One common method includes the following steps:
Bromination: Benzo[b]thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium thiolate.
Major Products Formed
Oxidation: Higher oxidized benzothiophene derivatives.
Reduction: Benzothiophene sulfides or thiols.
Substitution: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: The compound may modulate pathways related to cell signaling, apoptosis, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromobenzo[b]thiophene: Lacks the ester and sulfone groups, making it less reactive in certain chemical reactions.
Ethyl benzo[b]thiophene-3-carboxylate: Lacks the bromine and sulfone groups, affecting its chemical properties and reactivity.
Benzo[b]thiophene-3-carboxylate 1,1-dioxide: Lacks the bromine and ethyl ester groups, altering its solubility and biological activity.
Uniqueness
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide is unique due to the combination of its bromine, ester, and sulfone groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H9BrO4S |
|---|---|
Poids moléculaire |
317.16 g/mol |
Nom IUPAC |
ethyl 5-bromo-1,1-dioxo-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H9BrO4S/c1-2-16-11(13)9-6-17(14,15)10-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 |
Clé InChI |
GWODUCKNXDVAST-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CS(=O)(=O)C2=C1C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


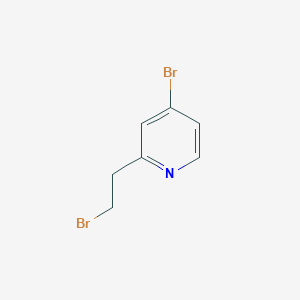
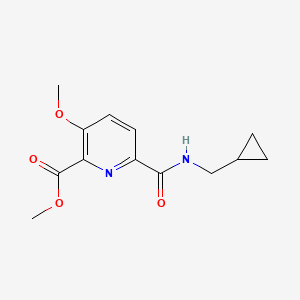
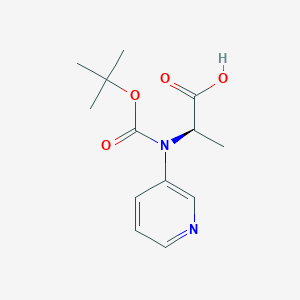
![[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B13116261.png)

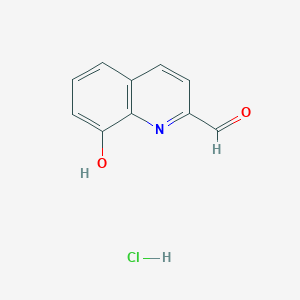
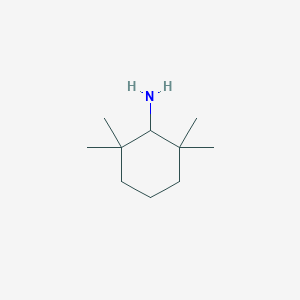
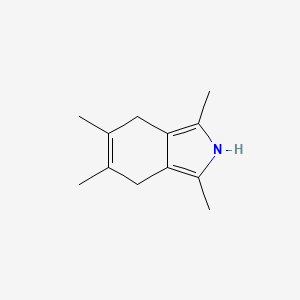
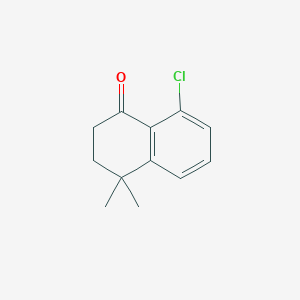
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13116298.png)
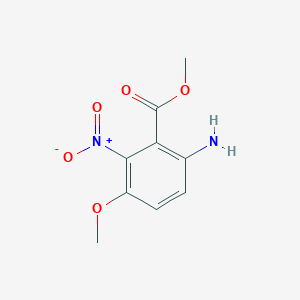
![Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13116318.png)
![6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13116321.png)

